molecular formula C10H8N2O4 B8311529 3-(2,4-Dioxo-imidazolidin-1-yl)-benzoic acid

3-(2,4-Dioxo-imidazolidin-1-yl)-benzoic acid

Cat. No. B8311529
M. Wt: 220.18 g/mol
InChI Key: PGLRNQBCOJSZDS-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

12 mmol of ethyl-3-aminobenzoate were dissolved in 120 ml Dioxan. 1 eq of chloroacetyl isocyanate were added. The reaction mixture was stirred at rt for 1 h and then heated to 120° C. for an additional 2 h. The reaction was cooled to rt, 2 eq of DBU added and again stirred at rt overnight. The solvent was evaporated and the crude extracted from DCM. The crude material was dissolved in 20 ml MeOH and 4 ml of 4N NaOH were added. The reaction mixture was stirred at rt for 20 h. After evaporation of the organic layer the aqueous phase was acidified to pH=1 and the resulting white solid was filtered off and dried under vacuum. MS(ISO): 219.2 (M−H+)
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[CH:6]=1)C.Cl[CH2:14][C:15]([N:17]=[C:18]=[O:19])=[O:16].C1CCN2C(=NCCC2)CC1>O1CCOCC1>[O:19]=[C:18]1[NH:17][C:15](=[O:16])[CH2:14][N:11]1[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:3])=[O:12]

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)N)=O
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C. for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
STIRRING
Type
STIRRING
Details
again stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the crude extracted from DCM
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in 20 ml MeOH
ADDITION
Type
ADDITION
Details
4 ml of 4N NaOH were added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic layer the aqueous phase
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1N(CC(N1)=O)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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